
2-乙酰氨基-5-溴吡啶
概述
描述
2-Acetamido-5-bromopyridine is a compound that has been studied for its various chemical properties, including its synthesis, molecular structure, reactions, and both physical and chemical characteristics. Its significance lies in its utility in chemical reactions, serving as a precursor for the synthesis of other compounds, and its role in understanding chemical and physical interactions at the molecular level.
Synthesis Analysis
The synthesis of 2-Acetamido-5-bromopyridine and related derivatives involves multiple steps, including bromination, acetamidation, and various catalytic processes. Studies have reported on the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions, demonstrating the versatility of bromopyridines in chemical synthesis (Ahmad et al., 2017).
Molecular Structure Analysis
Research into the molecular structure of 2-Acetamido-5-bromopyridine and similar compounds often employs computational and experimental methods, including density functional theory (DFT) and spectroscopic techniques. These studies provide insights into the conformational stability, electronic structure, and vibrational characteristics of the molecule (Premkumar et al., 2016).
Chemical Reactions and Properties
2-Acetamido-5-bromopyridine participates in various chemical reactions, acting as a key intermediate in the synthesis of complex organic molecules. Its reactivity has been explored in contexts such as palladium-catalyzed amination and radiofluorination, highlighting its utility in both traditional and advanced chemical synthesis techniques (Pauton et al., 2019).
Physical Properties Analysis
The physical properties of 2-Acetamido-5-bromopyridine, including its melting point, boiling point, solubility, and spectroscopic characteristics, are crucial for its handling and application in various chemical processes. These properties are determined through experimental studies and help in the proper storage, manipulation, and use of the compound in laboratory settings.
Chemical Properties Analysis
The chemical properties of 2-Acetamido-5-bromopyridine, such as its reactivity with different reagents, stability under various conditions, and participation in multi-component reactions, are well-documented. Its role as a convertible isocyanide in multicomponent chemistry underscores its versatility and potential for creating a wide range of chemical products (van der Heijden et al., 2016).
科学研究应用
哌嗪和吡啶的合成:
- 已用于从手性非外消旋内酰胺不对称合成哌嗪 (Micouin 等,1994)。
- 此外,还用于通过铃木交叉偶联反应有效合成新型吡啶基衍生物 (Ahmad 等,2017)。
光谱和构象研究:
- 使用计算和实验方法研究了相关化合物(如 2-乙酰氨基-5-氨基吡啶)的构象和光谱特征 (Pathak 等,2015)。
酶相互作用研究:
- 2-溴乙酰氨基吡啶被检查为来自乳酸杆菌 30a 的组氨酸脱羧酶的潜在活性位点定向烷基化剂 (Lane & Thill,1978)。
医学和生物应用:
- 用于细菌肽聚糖衍生物的完全合成和佐剂活性的研究 (Merser 等,1975)。
- 某些衍生物的合成和细胞毒性评估,显示出作为微管蛋白聚合抑制剂的潜力 (Mphahlele & Parbhoo,2018)。
化学合成优化:
- 化学过程的优化,例如 Nav1.8 钠通道调节剂的合成 (Fray 等,2010)。
抗菌研究:
- 合成和测试新型磺酰胺衍生物的抗菌活性 (Fahim & Ismael,2019)。
安全和危害
属性
IUPAC Name |
N-(5-bromopyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFCOXATGBYERZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303622 | |
| Record name | 2-Acetamido-5-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-5-bromopyridine | |
CAS RN |
7169-97-3 | |
| Record name | 7169-97-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Acetamido-5-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Acetamido-5-bromopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

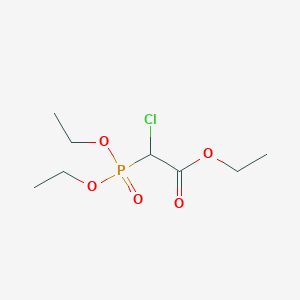


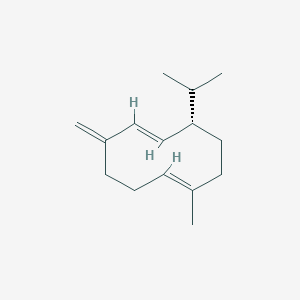
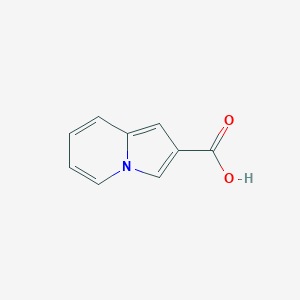
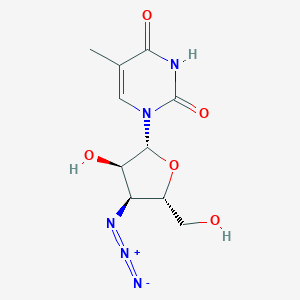

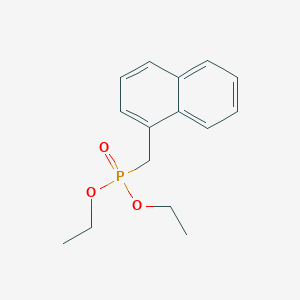
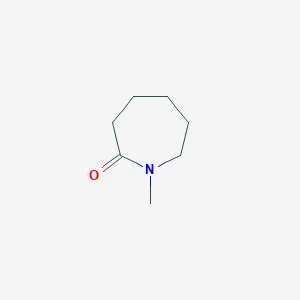

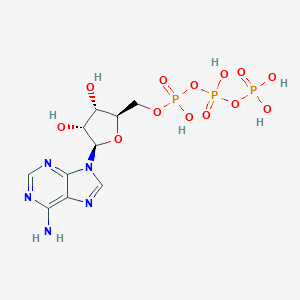

![5,6-Dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B57868.png)
![N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide](/img/structure/B57875.png)